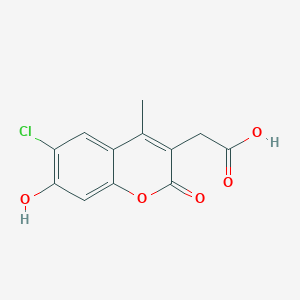

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Description

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features a chromen-2-one core structure, which is a common motif in many naturally occurring and synthetic bioactive molecules. The presence of a chloro substituent at the 6-position and a hydroxy group at the 7-position enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name |

2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO5/c1-5-6-2-8(13)9(14)4-10(6)18-12(17)7(5)3-11(15)16/h2,4,14H,3H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHAKVVKZMVIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-4-hydroxy-7-methylcoumarin with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

Substitution: The chloro substituent at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of 6-chloro-7-oxo-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid.

Reduction: Formation of 6-chloro-7-hydroxy-4-methyl-2,3-dihydro-2H-chromen-3-yl)acetic acid.

Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer activities. The presence of the chloro and hydroxy groups enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Medicine

In medicine, derivatives of this compound have shown potential as anticoagulants and anti-inflammatory agents. Their ability to inhibit specific enzymes and pathways involved in disease processes makes them valuable in therapeutic research .

Industry

Industrially, this compound is used in the production of dyes, fragrances, and optical brighteners. Its chemical stability and reactivity make it suitable for various applications in the manufacturing sector .

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the chloro substituent can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Coumarin: The parent compound, known for its anticoagulant properties.

Warfarin: A well-known anticoagulant derived from coumarin.

Dicoumarol: Another anticoagulant with a similar structure.

7-Hydroxy-4-methylcoumarin: Lacks the chloro substituent but shares similar biological activities.

Uniqueness

The presence of both chloro and hydroxy groups in 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid enhances its chemical reactivity and biological activity compared to its analogs. This unique combination allows for more diverse interactions with biological targets, making it a valuable compound in various fields of research .

Biological Activity

2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, a derivative of the chromen-2-one class, has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes chloro, hydroxy, and methyl substitutions, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.68 g/mol. The compound features a chromenone core that is pivotal in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁ClO₅ |

| Molecular Weight | 284.68 g/mol |

| IUPAC Name | This compound |

| InChI Key | COAABWNIDVEXLF-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that compounds related to chromenones exhibit significant antimicrobial properties. A study on various coumarin derivatives, including those similar to this compound, demonstrated moderate to high activity against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a disc diffusion assay, several derivatives showed inhibition zones indicating their effectiveness against bacterial pathogens:

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| 10c | 7.75 | 32 |

| 10f | 7.92 | 32 |

| 10g | 8.94 | 32 |

| Control (Levofloxacin) | 28 | 3.12 |

The structure–activity relationship (SAR) analysis revealed that the presence of hydroxy and methyl groups enhanced antimicrobial activity, suggesting that similar modifications in the chromenone structure could yield potent derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of chromenone derivatives has been explored through various in vitro studies. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are critical in regulating inflammatory responses. By modulating these pathways, the compound can effectively reduce inflammation.

Anticancer Activity

Emerging studies suggest that this compound exhibits anticancer properties through several mechanisms:

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cell lines by upregulating pro-apoptotic proteins.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in the G1 phase, effectively halting the proliferation of cancer cells.

Case Study: Anticancer Efficacy

In a study involving human breast cancer cell lines (MCF7), treatment with the compound resulted in:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 30 |

These results highlight the compound's potential as an effective agent against cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.